molecular formula C27H29ClN4O4S B11658823 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11658823
M. Wt: 541.1 g/mol
InChI Key: QBUXSCRSQWLXAQ-DEGVDWGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the Core: Introduction of various substituents such as the butan-2-yl group, phenoxyethoxy group, and others through nucleophilic substitution, electrophilic addition, or other organic reactions.

    Final Assembly: Coupling of the functionalized core with other fragments to form the final compound.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with similar core structures.

    Phenoxyethoxy Derivatives: Compounds with similar substituents.

Uniqueness

The unique combination of substituents in the compound may confer distinct biological activities or chemical properties, making it a valuable molecule for research and development.

Properties

Molecular Formula

C27H29ClN4O4S

Molecular Weight

541.1 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H29ClN4O4S/c1-5-16(3)18-7-9-19(10-8-18)35-11-12-36-24-21(28)14-17(15-22(24)34-4)13-20-25(29)32-27(30-26(20)33)37-23(6-2)31-32/h7-10,13-16,29H,5-6,11-12H2,1-4H3/b20-13-,29-25?

InChI Key

QBUXSCRSQWLXAQ-DEGVDWGGSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C(C)CC)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)C(C)CC)OC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.